molecular formula C8H6INO3 B13658724 1-(2-Iodo-6-nitrophenyl)ethanone

1-(2-Iodo-6-nitrophenyl)ethanone

Cat. No.: B13658724
M. Wt: 291.04 g/mol
InChI Key: KOJHAKNVQIYKHE-UHFFFAOYSA-N
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Description

1-(2-Iodo-6-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6INO3 and a molecular weight of 291.04 g/mol . Its structure features an acetyl group and a nitro group on a benzene ring that is also substituted with an iodine atom, making it a potential building block for more complex chemical structures . This compound is related to a class of iodo- and nitro-substituted aromatic ketones that serve as key intermediates in organic synthesis. For instance, similar compounds are utilized in the preparation of benzofuranone derivatives, which are of significant interest in medicinal chemistry research for their potential biological activities . As a solid reagent, it requires careful handling and storage; it is recommended to be kept sealed in a dry environment and under cold-chain conditions (2-8°C) to maintain stability . This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application to humans or animals.

Properties

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

1-(2-iodo-6-nitrophenyl)ethanone

InChI

InChI=1S/C8H6INO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,1H3

InChI Key

KOJHAKNVQIYKHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Halogenation and Nitration of Acetophenone Derivatives

One common approach involves introducing the nitro and iodo substituents onto an acetophenone ring through electrophilic aromatic substitution reactions.

  • Nitration: Typically performed using nitrating agents such as nitric acid or mixed acid systems under controlled temperature to introduce the nitro group at the desired position.
  • Iodination: Achieved by using iodine sources such as iodine itself or iodinating reagents (e.g., iodine with oxidants or calcium iodide salts) to selectively introduce the iodine atom ortho to the nitro group.

This approach requires careful control of reaction conditions to ensure substitution at the 2- and 6-positions relative to the ethanone group.

Preparation from Nitroacetophenone Precursors (Patent CN109232259B)

A patented method describes the preparation of nitroacetophenone derivatives, which can be adapted for 1-(2-Iodo-6-nitrophenyl)ethanone synthesis by subsequent iodination steps.

  • Starting Material: Nitroacetophenone or substituted nitroacetophenone.
  • Reagents and Conditions:
    • Use of chlorinating agents (e.g., thionyl chloride) for activation.
    • Use of iodinating reagents such as calcium iodide to introduce iodine.
    • Solvents like toluene, ethyl acetate, or inert solvents facilitate reaction.
    • Catalysts and bases such as triethylamine or pyridine assist in the reaction.
    • Reaction temperature and time are optimized for maximum yield.
  • Workup: Includes extraction, drying with anhydrous magnesium sulfate, and recrystallization to purify the product.

This method emphasizes the use of inorganic salts and organic solvents to achieve selective halogenation while maintaining the nitro group integrity.

Biocatalytic Reduction and Halogenation (Patent CN1228448C)

Another innovative method involves using yeast-mediated biotransformation to prepare halogenated nitroacetophenone intermediates, which can be further converted to the target compound.

  • Process:
    • Mixing fresh or dry yeast with glucose and solvents (water, ethanol, or methanol).
    • Adding 2-halogen-1-(substituted phenyl) ethanone substrates (where halogen = I, Br, Cl).
    • Reaction at controlled temperature (1–50°C) for 1–10 days.
    • Filtration using diatomite, followed by solvent extraction and drying.
    • Recrystallization yields chiral intermediates with good enantiomeric excess (ee).

Though this method primarily targets chiral intermediates, it demonstrates the feasibility of preparing 2-iodo-nitro substituted acetophenone derivatives through biocatalysis, which could be adapted for this compound.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Direct Electrophilic Substitution Acetophenone derivatives HNO3/H2SO4 (nitration), I2/CaI2 (iodination) Variable Requires regioselective control
Patent CN109232259B Nitroacetophenone Thionyl chloride, calcium iodide, pyridine Not specified Emphasizes chlorination and iodination steps
Patent CN1228448C (Biocatalytic) 2-Halogen-1-(substituted phenyl) ethanone Yeast, glucose, solvents, 1–50°C, 1–10 days 25–50% Produces chiral intermediates with ee up to 91%

Research Findings and Observations

  • The direct halogenation and nitration method is classical but can suffer from poor regioselectivity and side reactions, necessitating careful optimization.
  • The chlorination followed by iodination method (CN109232259B) provides a more controlled route, using chlorinating agents to activate the substrate before iodination, which improves selectivity and yield.
  • The biocatalytic approach (CN1228448C) offers an environmentally friendly alternative, employing yeast to catalyze selective transformations under mild conditions, although yields are moderate and reaction times longer.
  • Purification typically involves solvent extraction, drying agents like anhydrous magnesium sulfate, and recrystallization to obtain high-purity products.
  • The presence of the nitro group requires careful handling to avoid reduction or degradation during halogenation.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodo-6-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.

    Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Substitution: Derivatives with different functional groups replacing the iodo group.

    Reduction: 1-(2-Amino-6-nitrophenyl)ethanone.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

1-(2-Iodo-6-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly of interest for its potential bioactivity.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-6-nitrophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with cellular targets through its functional groups. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to potential antimicrobial or anticancer effects. The iodo group may also facilitate interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Research Findings and Gaps

  • Isomerization Behavior: Studies on 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone demonstrate that substituents near the carbonyl group influence rotational barriers (ΔG‡ ~67 kJ/mol) . The iodo substituent’s steric bulk may further restrict rotation, though direct evidence is lacking.
  • Spectroscopic Data: FTIR and GC-MS libraries for halogenated acetophenones (e.g., JWH-250 analogs) confirm distinct spectral fingerprints for nitro and halogen groups, aiding identification .

Q & A

Q. What spectroscopic methods are recommended for characterizing 1-(2-Iodo-6-nitrophenyl)ethanone?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the aromatic substitution pattern and carbonyl group. IR spectroscopy can validate the nitro (∼1520 cm⁻¹ asymmetric stretch) and ketone (∼1700 cm⁻¹) functionalities. Mass spectrometry (EI-MS) provides molecular weight confirmation (expected [M⁺] at m/z 317.06 for C₈H₆INO₃). For iodinated analogs, X-ray crystallography (e.g., as in ) resolves stereoelectronic effects. Always compare with computational data (e.g., PubChem entries ).

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (precaution P262 ).
  • Ventilation : Use fume hoods due to potential decomposition into NOx (Section 10.6 ).
  • Spill Management : Collect spills in sealed containers; avoid water contact to prevent iodinated byproducts .
  • First Aid : Follow protocols for nitroaromatics: flush eyes/skin with water for 15 minutes (Section 4.1–4.3 ).

Q. How should researchers design a stability study for this compound under varying pH conditions?

  • Methodological Answer :
  • Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC-UV at 254 nm.
  • Track iodine release with ion chromatography and nitro group reduction via TLC (Rf shifts).
  • Reference decomposition products observed in analogs: CO, CO₂, and NOx (Section 10.6 ).

Advanced Research Questions

Q. How does the iodine substituent influence electrophilic substitution compared to bromo/fluoro analogs?

  • Methodological Answer : Iodine’s large atomic radius and weak C-I bond increase susceptibility to nucleophilic displacement (e.g., in Suzuki couplings). Compare with bromo analogs () using DFT calculations to map electron density. Experimental kinetic studies (e.g., Eyring plots ) under controlled temperatures (74–100°C, Section 9.1 ) can quantify activation parameters.

Q. What strategies resolve contradictions in reported thermal decomposition pathways?

  • Methodological Answer :
  • Perform TGA-DSC under inert vs. oxidative atmospheres to differentiate pathways.
  • Use GC-MS to identify gaseous products (e.g., NOx, CO) and FTIR for real-time off-gas analysis.
  • Contrast with nitro-acetophenone analogs (Section 10.6 vs. ).

Q. How can synthetic routes minimize byproducts during iodination of 6-nitroacetophenone precursors?

  • Methodological Answer :
  • Optimize iodine source (e.g., I₂/KIO₃ vs. NIS) and directing groups (meta-directing nitro vs. para-iodo).
  • Monitor reaction progress with in situ Raman spectroscopy to detect intermediate iodonium species.
  • Reference bromo/fluoro analog synthetic challenges (–6).

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